

Application Note: Vincristine-d3 Sulfate for Metabolite Identification of Vincristine

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Compound of Interest

Compound Name: *Vincristine-d3sulfate*

Cat. No.: *B15296302*

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Abstract

This application note provides a comprehensive overview of the use of Vincristine-d3 sulfate for the identification and quantification of Vincristine metabolites. Vincristine, a critical chemotherapeutic agent, undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, leading to various metabolites. The use of stable isotope-labeled Vincristine-d3 sulfate offers a robust analytical strategy to accurately identify and quantify these metabolites, aiding in drug metabolism and pharmacokinetic studies. This document details experimental protocols for in vitro metabolism, and LC-MS/MS analysis, and presents quantitative data from various analytical methods. Furthermore, it illustrates the key signaling pathways affected by Vincristine.

Introduction

Vincristine is a vinca alkaloid widely used in the treatment of various cancers, including leukemia and lymphoma.^[1] Its therapeutic efficacy and toxicity are influenced by its metabolic fate in the body. The primary route of Vincristine metabolism is through the cytochrome P450 (CYP) system, particularly CYP3A4 and CYP3A5, which produce the main metabolite, M1.^{[2][3]} Understanding the metabolic profile of Vincristine is crucial for optimizing dosing regimens and minimizing adverse drug reactions.

Stable isotope labeling is a powerful technique in metabolomics for metabolite identification and quantification.^[4] Vincristine-d3 sulfate, a deuterated analog of Vincristine, serves as an invaluable tool in these studies. When used as an internal standard, it allows for precise quantification by correcting for matrix effects and variations in instrument response.^[5] More importantly, in metabolite identification studies, the known mass shift of +3 Da in Vincristine-d3 allows for the confident identification of drug-related metabolites from complex biological matrices by tracking the isotopic signature.

Quantitative Data Presentation

The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of Vincristine and its primary metabolite, M1.

Table 1: LC-MS/MS Method Parameters for Vincristine and M1 Analysis

Parameter	Method 1 ^[6]	Method 2 ^[7]	Method 3 ^[5]
Instrumentation	HPLC-ESI-MS/MS	UPLC-MS/MS	UHPLC-MS/MS
Column	Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm)	Inertsil ODS-3 C18 (3.0 x 150 mm, 5 µm)	Accucore aQ (2.1 x 50 mm, 2.6 µm)
Mobile Phase A	0.2% Formic acid in Water	0.2% Formic acid in Water/Methanol (80:20)	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile/Methanol	0.2% Formic acid in Water/Methanol (20:80)	0.1% Formic acid in Acetonitrile
Flow Rate	Gradient	0.4 mL/min	0.4 mL/min
Run Time	20 min	5 min	2.2 min
Ionization Mode	Positive ESI	Positive ESI	Positive HESI
Internal Standard	Vinblastine	Vinorelbine	Vincristine-d3

Table 2: Quantitative Performance Data for Vincristine and M1

Parameter	Vincristine (Method 1) [6]	M1 (Method 1)[6]	Vincristine (Method 2) [7]	M1 (Method 2)[7]	Vincristine (Method 3) [5]
Linear Range	12 - 5000 pg/mL	12 - 5000 pg/mL	0.6 - 100 ng/mL	0.4 - 100 ng/mL	2.5 - 250 ng/mL
LLOQ	12 pg/mL	12 pg/mL	0.6 ng/mL	0.4 ng/mL	2.5 ng/mL
Intra-day Precision (%)	< 9.6	< 9.6	3.60 - 8.59	1.05 - 10.11	< 15
Inter-day Precision (%)	< 10.9	< 10.9	6.63 - 8.49	5.78 - 8.91	< 15
Intra-day Accuracy (%)	106.8 ± 9.6	106.8 ± 9.6	93.35 - 110.17	93.10 - 117.17	91.7 - 107
Inter-day Accuracy (%)	90.9 ± 10.9	90.9 ± 10.9	95.88 - 108.54	99.66 - 111.21	91.7 - 107
Extraction Recovery (%)	Not Specified	Not Specified	35.3 - 39.4	10.4 - 13.4	88.4 - 107

Experimental Protocols

In Vitro Metabolism of Vincristine using Human Liver Microsomes

This protocol is adapted from established methods for in vitro drug metabolism studies.[\[8\]](#)[\[9\]](#) [\[10\]](#)

Objective: To generate Vincristine metabolites in vitro for identification.

Materials:

- Vincristine sulfate
- Vincristine-d3 sulfate

- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (100 mM, pH 7.4)
- Magnesium chloride ($MgCl_2$)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water, LC-MS grade

Procedure:

- Preparation of Incubation Mixture:
 - In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, $MgCl_2$, and the NADPH regenerating system.
 - Add human liver microsomes to the mixture. The final protein concentration should be optimized (typically 0.5-1 mg/mL).
- Pre-incubation:
 - Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
- Initiation of Reaction:
 - Add Vincristine sulfate or Vincristine-d3 sulfate to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be in the low micromolar range (e.g., 1-10 μM).
- Incubation:

- Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
- Termination of Reaction:
 - At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the proteins.
- Sample Preparation for LC-MS/MS Analysis:
 - Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol provides a general framework for the analysis of Vincristine and its metabolites. Specific parameters should be optimized based on the instrumentation used.[5][6][7]

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

- Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 2.1 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% formic acid in water.

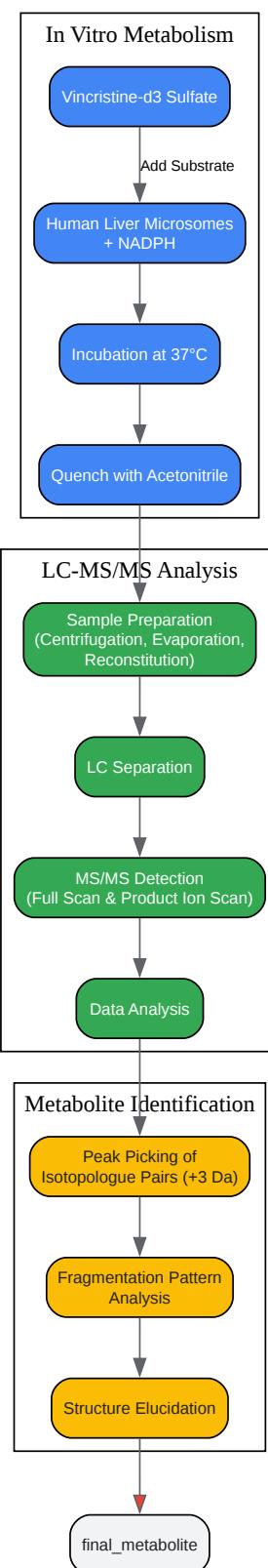
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
- Gradient Elution: A gradient from a low to high percentage of organic mobile phase (B) over a suitable run time to achieve separation of the parent drug and its metabolites.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 10 μ L.
- Column Temperature: 25-40°C.

MS/MS Parameters (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode:
 - For Quantification: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Vincristine, Vincristine-d3, and known metabolites like M1.
 - Vincristine: m/z 825.4 -> 765.4[11]
 - Vincristine-d3: m/z 828.4 -> 768.4[11]
 - M1: m/z 811.4 -> 751.4 (hypothetical, based on demethylation)
 - For Identification: Full scan MS followed by data-dependent MS/MS (product ion scanning) to obtain fragmentation patterns of potential metabolites.
- Collision Gas: Argon.
- Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

Visualizations

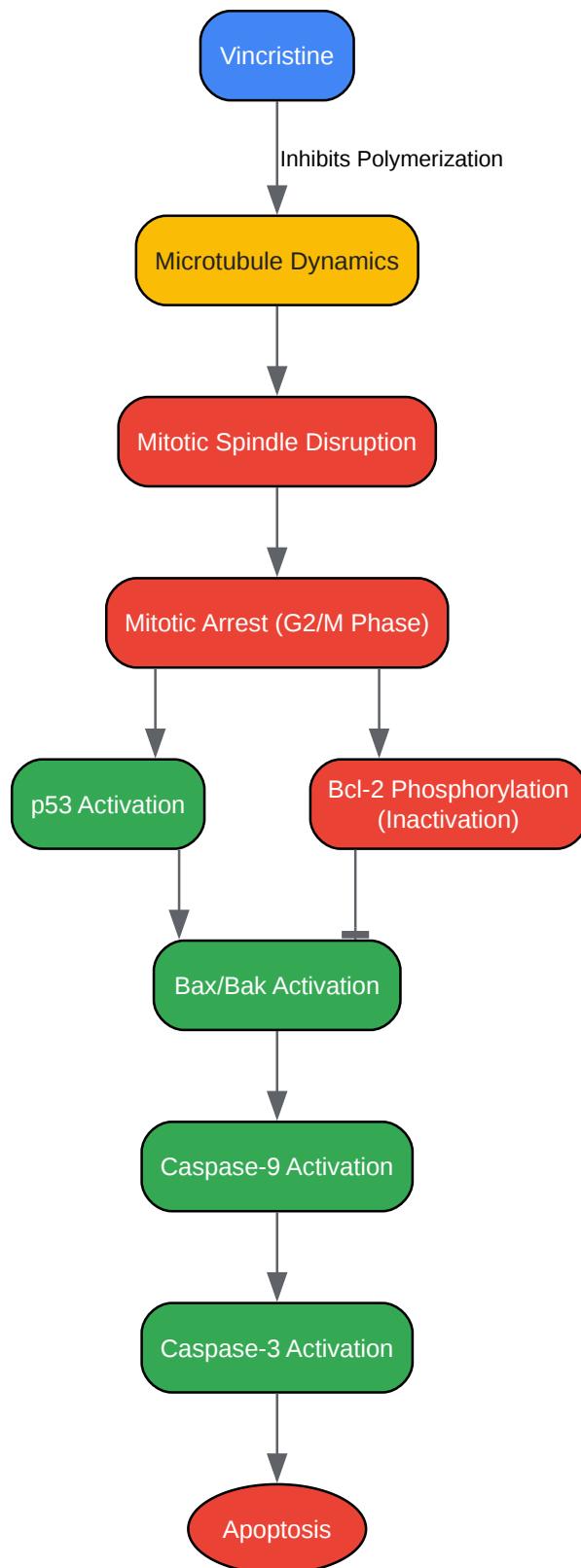
Experimental Workflow for Metabolite Identification



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Caption: Workflow for Vincristine-d3 metabolite identification.

Vincristine-Induced Signaling Pathway



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Caption: Vincristine's mechanism of action leading to apoptosis.

Conclusion

Vincristine-d3 sulfate is a powerful tool for the metabolite identification and quantification of Vincristine. Its use in conjunction with modern LC-MS/MS techniques provides high sensitivity and specificity, enabling a deeper understanding of Vincristine's metabolic pathways. The protocols and data presented in this application note serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.

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